2-Methyl-2-nitrosopropane dimer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

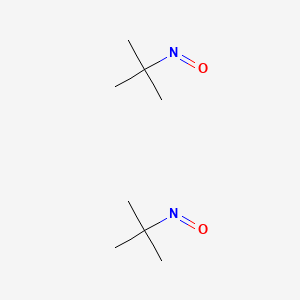

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 2-Methyl-2-nitrosopropane as a Spin Trap

Sources

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 10. 2-Methyl-2-nitropropane-15N SDS - Download & Subscribe for Updates [sdsmanager.com]

mechanism of 2-Methyl-2-nitrosopropane dimer formation

An In-depth Technical Guide to the Dimerization Mechanism of 2-Methyl-2-nitrosopropane

Introduction: The Dichotomy of a Spin Trap

2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a paramount tool in the field of free radical chemistry. Its utility as a spin trap, a molecule that reacts with transient free radicals to form stable, paramagnetic nitroxide adducts, allows for the detection and characterization of these fleeting species by electron spin resonance (ESR) spectroscopy.[1][2][3] However, the chemical behavior of MNP is dominated by a fascinating and critical equilibrium: the reversible dimerization of its reactive monomeric form.

In its monomeric state, MNP is a characteristic blue liquid or gas.[2][3] This blue color arises from the n→π* electronic transition of the nitroso (N=O) group. Upon standing, particularly in the solid state or in concentrated solution, the blue monomer readily converts into a colorless, crystalline solid—its dimer.[2][3] This dynamic equilibrium is not merely a physical curiosity; it governs the availability and concentration of the active, radical-scavenging monomer, thereby directly impacting its efficacy in experimental systems. This guide provides a detailed examination of the core mechanism, thermodynamics, kinetics, and experimental investigation of this pivotal dimerization process.

The Monomer-Dimer Equilibrium: A Reversible Transformation

The formation of the 2-methyl-2-nitrosopropane dimer is a reversible process where two molecules of the blue monomer associate to form the colorless dimer.

When the solid dimer is dissolved in a solvent, it rapidly dissociates to establish an equilibrium mixture of the monomer and dimer, resulting in a blue-colored solution.[1][2] The position of this equilibrium is highly sensitive to several factors:

-

Temperature: Dissociation of the dimer is an endothermic process. Therefore, increasing the temperature shifts the equilibrium towards the monomeric form. Crystals of the dimer stored at room temperature can develop a blue hue as the dimer vaporizes, dissociates, and the monomer condenses on the crystal surface.[4]

-

Solvent: The solvent environment plays a crucial role in stabilizing each species. In non-polar solvents like carbon tetrachloride (CCl₄) and benzene-d₆ (C₆D₆) at approximately 40°C, the equilibrium mixture contains a significant majority of the monomer (80-81%).[1] Studies in supercritical fluids like argon and xenon have shown a complex dependence of the equilibrium constant on solvent density, indicating that both attractive and repulsive forces between the solute and solvent molecules influence the equilibrium state.[5][6]

-

Concentration: As dictated by Le Châtelier's principle, the equilibrium is concentration-dependent. Dilution favors the dissociation of the dimer into the monomer.

Core Mechanism of Dimer Formation

The dimerization of nitroso compounds is mechanistically analogous to a [2+2] cycloaddition, though it is more accurately described as the formation of a stable N,N-dioxide (azodioxide) linkage. The driving force is the pairing of the unpaired electron character on the nitrogen and oxygen atoms of the nitroso group, leading to the formation of a more thermodynamically stable N-N single bond in the dimer.

While a concerted pathway is possible, a stepwise mechanism involving a diradical intermediate is also plausible, particularly given the radical-like nature of the N=O bond.

-

Approach and Interaction: Two monomer molecules align, facilitating the interaction between their electron-deficient nitrogen atoms and electron-rich oxygen atoms.

-

N-N Bond Formation: The primary bond-forming event is the creation of a covalent bond between the nitrogen atoms of the two monomers. This step is believed to be the rate-determining step.

-

Ring Closure/Rearrangement: Following N-N bond formation, the molecule rearranges to form the stable six-membered ring-like structure of the trans-dimer, with two N-O bonds.

The steric bulk of the tert-butyl groups plays a significant role. It disfavors dimerization compared to less hindered nitrosoalkanes, which is why MNP has a greater tendency to exist as a monomer in solution, a key property for its function as a spin trap.[4]

Structural & Spectroscopic Characterization

The distinct physical and chemical properties of the monomer and dimer allow for their unambiguous characterization.

Crystal Structure of the Dimer

X-ray diffraction studies have unequivocally established the solid-state structure as the trans-dimer.[4][5][6] The crystals are monoclinic, and the dimer units are located at centers of inversion within the crystal lattice. This trans configuration minimizes steric repulsion between the bulky tert-butyl groups. The N-N and N-O bond distances are consistent with those of other nitroso dimers, although the C-N bond was found to be significantly longer than expected, likely due to steric strain.[4][5]

Spectroscopic Validation

Spectroscopy is the primary method for studying the monomer-dimer equilibrium in solution.

-

¹H NMR Spectroscopy: The monomer and dimer are easily distinguished. In CCl₄, the singlet for the tert-butyl protons of the monomer appears at δ 1.24 ppm, while the dimer's signal is downfield at δ 1.57 ppm.[1] The relative integration of these two peaks allows for the direct calculation of the monomer-to-dimer ratio at equilibrium.

-

Infrared (IR) Spectroscopy: The key feature is the N=O stretching vibration of the monomer, which appears as a strong absorption around 1565 cm⁻¹. This peak is absent in the IR spectrum of the pure solid dimer (e.g., in a KBr pellet).[1]

-

UV-Visible Spectroscopy: The monomer's characteristic blue color corresponds to a weak absorption maximum (n→π*) in the visible region at ~680 nm. The dimer has a strong UV absorption at a much shorter wavelength, around 287-292 nm.[1] This difference allows for sensitive monitoring of the equilibrium.

| Species | Form | Color | ¹H NMR (CCl₄) | IR (N=O stretch) | UV-Vis (λₘₐₓ) |

| Monomer | (CH₃)₃C-N=O | Blue | δ 1.24 ppm | ~1565 cm⁻¹ | ~680 nm |

| Dimer | [(CH₃)₃C-NO]₂ | Colorless | δ 1.57 ppm | Absent | ~290 nm |

| Table 1: Comparative properties of 2-Methyl-2-nitrosopropane monomer and dimer.[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from the robust and well-established method published in Organic Syntheses.[1][7] It is a three-step process starting from tert-butylamine.

Step 1: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane

-

Rationale: A strong oxidizing agent is required to convert the amine to the nitroalkane. Potassium permanganate (KMnO₄) is a powerful and effective choice for this transformation. The reaction is heated to ensure a reasonable reaction rate.

-

To a stirred suspension of KMnO₄ (4.11 moles) in 3 L of water, add tert-butylamine (1.37 moles) dropwise.

-

Heat the mixture to 55°C and maintain with stirring for 3 hours.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer, wash with dilute HCl and water, dry over anhydrous MgSO₄, and distill to afford pure 2-methyl-2-nitropropane.

Step 2: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine

-

Rationale: A selective reducing agent is needed to reduce the nitro group to a hydroxylamine without further reduction to the amine. Aluminum amalgam, generated in situ from aluminum foil and mercury(II) chloride, is a classic and efficient reagent for this purpose. The reaction is exothermic and requires cooling.

-

Prepare aluminum amalgam by briefly immersing aluminum foil (1.1 g-atom) in an aqueous solution of HgCl₂.

-

Add the rinsed amalgam to a flask containing diethyl ether and a small amount of water.

-

With vigorous stirring, add a solution of 2-methyl-2-nitropropane (0.58 mole) in ether dropwise at a rate that maintains a brisk reflux. Use an ice bath to control the exothermic reaction.

-

After the addition is complete, stir for an additional 30 minutes.

-

Decant the ether solution, wash with aqueous NaOH, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude N-tert-butylhydroxylamine.

Step 3: Oxidation of N-tert-Butylhydroxylamine to the Dimer

-

Rationale: A mild oxidant is required to convert the hydroxylamine to the nitroso compound. Sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide, is ideal. The reaction is performed at low temperature to favor the formation and precipitation of the stable dimer and to prevent side reactions.

-

Prepare a fresh solution of sodium hypobromite by adding bromine (0.360 mole) to a stirred, ice-cold solution of NaOH (0.900 mole) in water.

-

To this cold NaOBr solution, add a solution of N-tert-butylhydroxylamine (0.30 mole) in ether dropwise, maintaining the temperature below 0°C.

-

After addition, stir the mixture for 4 hours as it warms to room temperature. The dimer will precipitate as a colorless solid.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under reduced pressure.

-

Validation: The final product should be a colorless solid with a melting point of 80-81°C.[1] An IR spectrum (KBr) should show the absence of an N=O stretch around 1565 cm⁻¹. Dissolving a small amount in chloroform should produce a blue solution.

Protocol 2: Spectroscopic Determination of the Equilibrium Constant (Kₑq)

-

Rationale: The equilibrium constant, Kₑq = [Monomer]² / [Dimer], can be determined by measuring the concentration of each species in solution. UV-Visible spectroscopy is well-suited for this, leveraging the monomer's unique absorption in the visible range.

-

Preparation: Prepare a standard solution of the this compound of known initial concentration, C_total (in terms of monomer units), in the solvent of choice (e.g., CCl₄).

-

Equilibration: Place the solution in a thermostatted cuvette holder in a UV-Vis spectrophotometer at a controlled temperature (e.g., 40.0 °C). Allow the solution to equilibrate for at least 30 minutes.[1]

-

Measurement: Measure the absorbance (A) of the solution at the λₘₐₓ of the monomer (~680 nm). A baseline should be taken with the pure solvent.

-

Calculation of Monomer Concentration: Using the Beer-Lambert Law, A = εbc, calculate the equilibrium concentration of the monomer, [Monomer]_eq.

-

The molar absorptivity (ε) for the monomer must be known or determined separately under conditions where dissociation is essentially complete (e.g., very dilute solution). For ethanol, an ε of 14.5 L mol⁻¹ cm⁻¹ has been reported.[1]

-

[Monomer]_eq = A / (ε * b), where b is the path length of the cuvette (typically 1 cm).

-

-

Calculation of Dimer Concentration: The concentration of the dimer at equilibrium, [Dimer]_eq, can be calculated from the initial total concentration and the monomer concentration.

-

[Dimer]_eq = (C_total - [Monomer]_eq) / 2

-

-

Calculation of Kₑq: Substitute the equilibrium concentrations into the equilibrium expression.

-

Kₑq = [Monomer]_eq² / [Dimer]_eq

-

Conclusion

The dimerization of 2-methyl-2-nitrosopropane is a fundamental equilibrium that dictates its chemical behavior and practical utility. The process is a reversible association forming a stable, colorless trans-dimer from the reactive, blue monomer. This equilibrium is dynamically influenced by temperature, solvent, and concentration. A thorough understanding of the mechanism, the structural characteristics of the species involved, and the quantitative methods for its analysis is essential for researchers and professionals who utilize this compound as a critical spin-trapping agent in drug development, materials science, and fundamental chemical research. The protocols and data presented herein provide a comprehensive framework for the synthesis, characterization, and mechanistic evaluation of this important chemical system.

References

-

Hara, K., et al. (1990). Chemical equilibrium in simple fluids: Solvent density dependence of the dimerization equilibrium of 2-methyl-2-nitrosopropane in argon and xenon. The Journal of Chemical Physics, 93, 8995-9000. [Link]

-

Hara, K., et al. (1990). Solvent density dependence of the dimerization equilibrium of 2-methyl-2-nitrosopropane in argon and xenon. AIP Conference Proceedings, 215, 643-644. [Link]

-

Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-Methyl-2-nitrosopropane and its Dimer. Organic Syntheses, 52, 77. [Link]

-

Forrester, A. R., & Hepburn, S. P. (1971). 2-Methyl-2-nitrosopropane and its Dimer. ResearchGate. [Link]

-

Wikipedia contributors. (2023). 2-Methyl-2-nitrosopropane. Wikipedia, The Free Encyclopedia. [Link]

-

Dieterich, D. A., et al. (1976). Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-3. [Link]

-

Gowenlock, B. G., & Lüttke, W. (1958). Structure of the trans-Dimer of 2-Methyl-2-nitrosopropane. Sciencemadness.org. [Link]

-

LookChem. (Date unknown). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 4. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

physicochemical properties of tert-Nitrosobutane dimer

An In-depth Technical Guide to the Physicochemical Properties of tert-Nitrosobutane Dimer

Authored by Gemini, Senior Application Scientist

Foreword

2-Methyl-2-nitrosopropane, commonly known as tert-nitrosobutane (t-BuNO or MNP), is a cornerstone tool in the field of free radical chemistry. Its utility as a spin trap for the detection and characterization of transient radicals via Electron Paramagnetic Resonance (EPR) spectroscopy is well-established.[1][2] However, the monomeric, blue, liquid form of MNP is highly volatile and exists in equilibrium with its colorless, solid dimer.[3] Understanding the physicochemical properties of this dimer is paramount for its proper storage, handling, and application, as it serves as the stable precursor to the active monomeric spin trap. This guide provides a detailed exploration of the synthesis, structure, and spectroscopic characteristics of the tert-nitrosobutane dimer, offering field-proven insights for researchers, scientists, and drug development professionals.

The Monomer-Dimer Equilibrium: A Core Concept

The most defining characteristic of tert-nitrosobutane is its existence as an equilibrium mixture of a blue monomer and a colorless dimer.[1] At room temperature, the compound exists as a white to pale crystalline solid, which is the dimer.[3][4] Upon dissolution in an organic solvent or gentle heating, the dimer dissociates to form the blue, monomeric tert-nitrosobutane, which is the active spin-trapping agent.[1][3] This equilibrium is dynamic and its position is influenced by factors such as solvent and temperature.[5][6]

Caption: The dynamic equilibrium between the colorless dimer and the blue monomer.

Synthesis and Preparation

The preparation of the tert-nitrosobutane dimer is a multi-step process that avoids the low-yield direct oxidation of tert-butylamine.[3][7] The most reliable methods involve an "oscillatory redox" sequence, starting from tert-butylamine and proceeding through intermediates like 2-methyl-2-nitropropane and N-tert-butylhydroxylamine.[3][8]

Experimental Protocol: Synthesis of tert-Nitrosobutane Dimer

This protocol is adapted from established organic synthesis procedures.[5][8]

Step A: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane

-

Prepare a suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel.[8]

-

Add tert-butylamine (1.37 moles) dropwise over 10 minutes with continuous stirring.[8]

-

Heat the mixture to 55°C for 3 hours.[8]

-

Steam distill the product from the reaction mixture.[8]

-

Separate the organic layer, wash with 2 M HCl and then water, dry over anhydrous magnesium sulfate, and fractionally distill to obtain pure 2-methyl-2-nitropropane.[8]

Step B: Reduction to N-tert-Butylhydroxylamine

-

Caution: This reaction may liberate hydrogen and the aluminum amalgam can be pyrophoric. Perform in a well-ventilated hood.[8]

-

Prepare aluminum amalgam by immersing aluminum foil strips in a mercury(II) chloride solution.[8]

-

Add the amalgamated aluminum to a flask containing diethyl ether and a small amount of water.[8]

-

Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a brisk reflux.[8]

-

After the reaction is complete, decant the ether solution, wash it with sodium hydroxide, dry over sodium sulfate, and concentrate to yield N-tert-butylhydroxylamine.[8]

Step C: Oxidation to tert-Nitrosobutane Dimer

-

Prepare a sodium hypobromite solution by carefully adding bromine to a cold (0°C) solution of sodium hydroxide.[8]

-

Cool the hypobromite solution to -20°C.[8]

-

Add a suspension of N-tert-butylhydroxylamine from Step B to the cold hypobromite solution.[1]

-

Stir the mixture as it warms to room temperature over approximately 4 hours. The solid product, the dimer, will separate.[8]

-

Collect the solid by filtration, wash thoroughly with water to remove any residual alkali, and dry under reduced pressure.[5][8]

Caption: Workflow for the multi-step synthesis of tert-nitrosobutane dimer.

Physicochemical and Structural Properties

The dimer is a stable, crystalline solid, which makes it ideal for long-term storage, in contrast to the volatile monomer.[5]

| Property | Value | Reference |

| Appearance | White to pale green or blue crystalline powder | [4] |

| Molecular Formula | C₈H₁₈N₂O₂ (Dimer) / C₄H₉NO (Monomer) | [1][9] |

| Molar Mass | 174.24 g/mol (Dimer) / 87.12 g/mol (Monomer) | [1][9] |

| Melting Point | 74-75 °C[1][3] / 80-81 °C[5][8] | [1][3][5][8] |

| CAS Number | 6841-96-9 (Dimer) / 917-95-3 (Monomer) | [4][8][9] |

| Solubility | Soluble in chloroform and other organic solvents | [10] |

| Storage | Store at 0°C in the dark for indefinite stability | [5] |

Crystal Structure

X-ray diffraction studies have confirmed the solid-state structure to be the trans-dimer.[11] This structural arrangement is critical as it dictates the solid-state packing and stability of the compound. The crystal structure analysis reveals a centrosymmetric molecule with the two nitroso-groups linked.[11]

-

Crystal System: Monoclinic

-

Space Group: P2₁/n

-

Unit-cell constants: a= 5.929 Å, b= 10.112 Å, c= 8.751 Å, β= 90.80°[11]

A key finding from the crystallography is that while the N-N and O-N bond distances are typical for such compounds, the C-N bond distance is significantly longer than expected.[11]

Caption: Simplified 2D representation of the trans-dimer structure.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for studying the dimer and its equilibrium with the monomer. The distinct spectral signatures of each species allow for quantitative analysis of the equilibrium mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to quantify the monomer-dimer ratio in solution.[5] The tert-butyl groups of the monomer and dimer have distinct chemical shifts. As a solution of the dimer equilibrates, a new peak corresponding to the monomer appears and grows until equilibrium is reached, typically within 20-30 minutes.[5]

-

In Carbon Tetrachloride (CCl₄):

-

In Benzene-d₆ (C₆D₆):

At equilibrium around 40°C in CCl₄, the mixture contains approximately 80-81% of the monomeric form.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear distinction between the two forms. The most significant feature is the N=O stretching vibration of the monomer, which is absent in the solid-state spectrum of the dimer.[5]

-

Monomer (in CCl₄ solution): Strong absorption at 1565 cm⁻¹ (N=O stretch).[5]

-

Dimer (KBr pellet): Absence of the peak at 1565 cm⁻¹.[5]

UV-Visible Spectroscopy

The dimer is colorless while the monomer is intensely blue, a difference that is readily apparent in their UV-Vis spectra.

-

Dimer (in H₂O, initial): λₘₐₓ at 287 nm (ε ≈ 8000)[5]

-

Equilibrated Mixture (in Ethanol):

Mass Spectrometry

The mass spectrum of the compound shows fragmentation patterns corresponding to the monomeric unit and its subsequent breakdown products.[5]

-

Abundant Fragment Peaks (m/e): 57 (100%), 41 (97%), 74 (96%), 29 (74%), 30 (49).[5] The peak at m/e 57 corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺.

Application as a Spin Trap Precursor

The primary utility of tert-nitrosobutane is its function as a spin trap.[1][3] While the dimer itself is diamagnetic and EPR-silent, its dissociation in solution provides the reactive monomer needed for these experiments.[1] The monomer efficiently traps short-lived, highly reactive radicals (R•) to form persistent, paramagnetic nitroxide radical adducts.[1][2] These stable adducts can accumulate to concentrations detectable by EPR spectroscopy, providing structural information about the original transient radical.[1][12] Its effectiveness in trapping carbon-centered radicals, such as tyrosyl radicals, makes it particularly valuable in biochemical and medical research.[1][3]

Conclusion

The tert-nitrosobutane dimer is a stable, well-characterized crystalline solid that serves as a convenient and reliable precursor for the potent spin-trapping agent, monomeric tert-nitrosobutane. A thorough understanding of its physicochemical properties, particularly the dynamic monomer-dimer equilibrium, is essential for any researcher employing this compound. The distinct structural and spectroscopic differences between the dimer and monomer allow for precise preparation and characterization of solutions for use in advanced applications like EPR-based radical detection. The synthetic protocols and characterization data presented in this guide provide a comprehensive foundation for the effective utilization of this important chemical tool.

References

-

A Technical Guide to the Application of tert-Nitrosobutane Compounds in Radical Research. Benchchem.

-

Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia - LookChem.

-

2-Methyl-2-nitrosopropane. Wikipedia.

-

2-Methyl-2-Nitrosopropane and its Dimer. ResearchGate.

-

2-methyl-2-nitrosopropane and its dimer. Organic Syntheses Procedure.

-

Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene. Journal of the Chemical Society, Perkin Transactions 2.

-

tert-Nitrosobutane dimer. ChemicalBook.

-

tert-Nitrosobutane dimer, 98+%. Thermo Scientific Chemicals.

-

Organic Host Encapsulation Effects on Nitrosobenzene Monomer−Dimer Distribution and C−NO Bond Rotation in an Aqueous. ACS Omega.

-

Spin trapping. Wikipedia.

-

Structure of the trans-dimer of 2-methyl-2-nitrosopropane. Journal of the Chemical Society, Perkin Transactions 2.

-

tert-Nitrosobutane dimer, 98+%. Fisher Scientific.

-

Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting superoxide anions and glutathiyl radicals. PubMed.

-

Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PubMed Central.

-

Study of the monomer‐dimer equilibrium of nitrosobenzene using multinuclear one‐ and two‐dimensional NMR techniques. Scilit.

-

2-Methyl-2-nitrosopropane. PubChem - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spin trapping - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 4. L00462.MD [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 9. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Nitrosobutane dimer, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Monomer-Dimer Equilibrium of 2-Methyl-2-nitrosopropane

This guide provides a comprehensive exploration of the monomer-dimer equilibrium of 2-Methyl-2-nitrosopropane (t-NB), a cornerstone compound in the study of transient free radicals. Tailored for researchers, chemists, and drug development professionals, this document delves into the thermodynamic principles governing the equilibrium, the profound influence of environmental factors, and detailed, field-tested protocols for its quantitative analysis. Our focus is on the causality behind experimental design, ensuring a robust and validated understanding of this critical chemical system.

Introduction: The Dichotomy of 2-Methyl-2-nitrosopropane

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, is a C-nitroso compound renowned for its utility as a spin trap in Electron Spin Resonance (ESR) spectroscopy.[1] Its efficacy stems from a fascinating chemical duality: a dynamic equilibrium between a diamagnetic dimer and a paramagnetic monomer.

-

The Monomer ((CH₃)₃CNO): A blue, volatile liquid, this species is the active spin trap.[1] The blue color arises from the n → π* transition of the nitroso group. Its paramagnetic nature allows it to efficiently scavenge short-lived, highly reactive free radicals to form stable nitroxide radicals, which can then be characterized by ESR.

-

The Dimer ([(CH₃)₃CNO]₂): A colorless, crystalline solid, the dimer is diamagnetic and serves as a stable reservoir for the reactive monomer.[2][3] In the solid state, it primarily exists as the trans-dimer.[4]

The reversible transition between these two states is the focal point of this guide. Understanding and controlling this equilibrium is paramount for the compound's effective application, as only the monomer possesses spin-trapping capabilities.

The Core Equilibrium: A Thermodynamic Perspective

The equilibrium between the 2-Methyl-2-nitrosopropane dimer and monomer is a dissociation reaction that can be represented as:

[(CH₃)₃CNO]₂ (Dimer) ⇌ 2 (CH₃)₃CNO (Monomer)

This equilibrium is governed by fundamental thermodynamic principles, and its position is dictated by the Gibbs free energy change (ΔG) of the dissociation process. The equilibrium constant (K_eq) is defined as:

K_eq = [[Monomer]]² / [[Dimer]]

Several factors, including temperature, solvent, and light, can significantly shift the equilibrium, thereby altering the concentration of the active monomeric species.

The Influence of Temperature

The dissociation of the dimer is an endothermic process, meaning it requires an input of energy. Consequently, an increase in temperature shifts the equilibrium to the right, favoring the formation of the blue monomer. This phenomenon can be visually observed as the intensification of the blue color of a t-NB solution upon heating.

The relationship between the equilibrium constant and temperature is described by the van't Hoff equation, which allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of dissociation. A study of the dimerization in argon and xenon found the internal energy change for the dimerization to be -41.4 ± 1.0 kJ/mol, highlighting the energetic favorability of the dimer at lower temperatures.[5]

The Role of the Solvent

The choice of solvent has a profound impact on the monomer-dimer equilibrium. Generally, polar solvents tend to stabilize the polar monomer, thus shifting the equilibrium towards dissociation. Conversely, non-polar solvents favor the less polar dimer. This is a critical consideration in experimental design, as the concentration of the active spin trap can be modulated by the solvent environment.

For instance, ¹H NMR studies at approximately 40°C have shown that equilibrium mixtures in carbon tetrachloride (CCl₄) and benzene-d₆ (C₆D₆) contain 80–81% of the monomer, indicating a significant shift towards the monomer in these non-polar to weakly polar solvents at this temperature.[2]

Photosensitivity

The dimer is susceptible to photodissociation, particularly when exposed to ultraviolet light. This light-induced cleavage of the N-N bond pushes the equilibrium towards the monomer. To maintain the integrity of the equilibrium and prevent unwanted side reactions, it is standard practice to store solutions of 2-Methyl-2-nitrosopropane in the dark or in amber-colored vials.[3]

Quantitative Analysis of the Equilibrium

Accurate determination of the equilibrium constant and the thermodynamic parameters of the monomer-dimer system is crucial for its application. The distinct spectroscopic properties of the monomer and dimer allow for their quantification using several analytical techniques.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a powerful and accessible technique for studying this equilibrium, owing to the monomer's characteristic absorption in the visible spectrum.

Principle: The blue monomer exhibits a distinct absorption maximum (λ_max) around 680 nm, a region where the colorless dimer is transparent. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the monomer. By measuring the absorbance of a solution at different temperatures, the equilibrium constant can be determined, and a van't Hoff plot can be constructed to extract the enthalpy and entropy of dissociation.

-

Preparation of Stock Solution:

-

Accurately weigh a sample of the this compound and dissolve it in a suitable solvent (e.g., cyclohexane, ethanol) in a volumetric flask to prepare a stock solution of known total concentration (C_total). The solvent should be chosen based on its transparency in the region of interest and its ability to dissolve the compound.

-

-

Sample Preparation for Analysis:

-

Transfer an aliquot of the stock solution to a 1 cm path length quartz cuvette. Seal the cuvette to prevent solvent evaporation, especially at elevated temperatures.

-

-

Spectrophotometer Setup:

-

Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Set the spectrophotometer to scan a wavelength range that includes the monomer's λ_max (e.g., 500-800 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Equilibrate the sample at a series of controlled temperatures (e.g., 25, 30, 35, 40, 45 °C), allowing sufficient time for the equilibrium to be established at each temperature (typically 20-30 minutes).[2]

-

Record the full absorption spectrum at each temperature.

-

-

Data Analysis and Calculations:

-

At each temperature, identify the absorbance (A) at the λ_max of the monomer.

-

Calculate the concentration of the monomer ([[Monomer]]) using the Beer-Lambert law (A = εbc), where 'ε' is the molar absorptivity of the monomer, 'b' is the path length (1 cm), and 'c' is the concentration. The molar absorptivity in ethanol is approximately 14.5 L mol⁻¹ cm⁻¹.[2]

-

Calculate the concentration of the dimer ([[Dimer]]) based on the initial total concentration and the monomer concentration: [[Dimer]] = (C_total - [[Monomer]]) / 2.

-

Calculate the equilibrium constant (K_eq) at each temperature: K_eq = [[Monomer]]² / [[Dimer]].

-

Construct a van't Hoff plot by plotting ln(K_eq) versus 1/T (in Kelvin). The plot should be linear.

-

Determine the enthalpy (ΔH°) and entropy (ΔS°) of dissociation from the slope (-ΔH°/R) and y-intercept (ΔS°/R) of the van't Hoff plot, where R is the gas constant (8.314 J K⁻¹ mol⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a direct and elegant method for determining the relative concentrations of the monomer and dimer in solution.

Principle: The tert-butyl protons of the monomer and dimer are in distinct chemical environments and therefore resonate at different chemical shifts. By integrating the signals corresponding to each species, their relative ratio can be accurately determined.

The following table summarizes the reported ¹H NMR chemical shifts for the tert-butyl protons of the monomer and dimer in different solvents.

| Species | Solvent | Chemical Shift (δ, ppm) |

| Monomer | CCl₄ | 1.24 |

| Dimer | CCl₄ | 1.57 |

| Monomer | C₆D₆ | 0.97 |

| Dimer | C₆D₆ | 1.49 |

| Data sourced from Organic Syntheses.[2] |

-

Sample Preparation:

-

Dissolve a known quantity of the this compound in a deuterated solvent (e.g., CCl₄, C₆D₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

-

Equilibration:

-

Allow the solution to equilibrate at a constant, known temperature within the NMR spectrometer's probe. Equilibrium is typically reached within 20-30 minutes.[2]

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. To ensure accurate integration, the following parameters are critical:

-

Long Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans.

-

Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

-

Proper Phasing and Baseline Correction: Carefully phase the spectrum and ensure a flat baseline across the integrated regions.

-

-

-

Data Processing and Analysis:

-

Integrate the singlet corresponding to the monomer's tert-butyl protons (I_monomer) and the singlet for the dimer's tert-butyl protons (I_dimer).

-

Calculate the mole fraction of the monomer (X_monomer) and dimer (X_dimer):

-

X_monomer = I_monomer / (I_monomer + I_dimer)

-

X_dimer = I_dimer / (I_monomer + I_dimer)

-

-

If the total initial concentration of the dimer (C_initial_dimer) is known, the equilibrium concentrations can be calculated:

-

[[Monomer]] = 2 * X_monomer * C_initial_dimer

-

[[Dimer]] = X_dimer * C_initial_dimer

-

-

Calculate the equilibrium constant (K_eq) = [[Monomer]]² / [[Dimer]].

-

Visualizing the Workflow and Concepts

To aid in the conceptual understanding of the equilibrium and the experimental workflows, the following diagrams are provided.

Caption: The 2-Methyl-2-nitrosopropane monomer-dimer equilibrium and influencing factors.

Caption: Experimental workflow for UV-Vis spectrophotometric analysis of the equilibrium.

Conclusion and Future Perspectives

The monomer-dimer equilibrium of 2-Methyl-2-nitrosopropane is a classic yet fundamentally important system in physical organic chemistry and free radical research. A thorough understanding of its thermodynamic underpinnings and the factors that control the equilibrium position is essential for its effective use as a spin trap. The methodologies outlined in this guide, particularly UV-Visible spectrophotometry and ¹H NMR spectroscopy, provide robust and reliable means to quantify this equilibrium.

For professionals in drug development, where understanding radical-mediated degradation pathways is crucial, the principles governing this equilibrium can inform the design of stability studies and the selection of appropriate analytical techniques. Future research may focus on expanding the library of quantitative equilibrium data in a wider array of solvent systems, including biologically relevant media, and exploring the equilibrium dynamics of novel, structurally related nitroso compounds.

References

-

Kimura, Y., & Yoshimura, Y. (Year). Solvent density dependence of the dimerization equilibrium of 2‐methyl‐2‐nitrosopropane in argon and xenon. Journal of Chemical Physics.[5]

-

ResearchGate. (n.d.). 2-Methyl-2-Nitrosopropane and its Dimer.[6]

-

Calder, A., Forrester, A. R., & Hepburn, S. P. (1972). 2-METHYL-2-NITROSOPROPANE AND ITS DIMER. Organic Syntheses, 52, 77.[2]

-

Sigma-Aldrich. (n.d.). This compound.[3]

-

Wikipedia. (n.d.). 2-Methyl-2-nitrosopropane.[1]

-

JEOL. (n.d.). Quantitative NMR Spectroscopy.[7]

-

Dabrowski, M. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer− Dimer Distribution and C−NO Bond Rotation in an Aqueous. ACS Organic & Inorganic Au.[8]

-

LookChem. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer.[9]

-

Asua, J. M. (2025). In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. Macromolecules.[10]

-

Scilit. (n.d.). Study of the monomer‐dimer equilibrium of nitrosobenzene using multinuclear one‐ and two‐dimensional NMR techniques.

-

Sigma-Aldrich. (n.d.). 2-methyl-2-nitrosopropane.[11]

- Würthner, F. (2025).

-

Royal Society of Chemistry. (n.d.). Structure of the trans-dimer of 2-methyl-2-nitrosopropane.[4]

Sources

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 31107-20-7 [sigmaaldrich.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Challenge of Detecting Fleeting Radicals and the Role of Spin Trapping

An In-Depth Technical Guide to the Spin Trapping Mechanism of α-Phenyl-N-tert-butylnitrone (PBN)

For Researchers, Scientists, and Drug Development Professionals

In the realms of chemistry, biology, and medicine, free radicals are transient yet highly reactive species that play pivotal roles in a vast array of processes, from metabolic pathways to the pathophysiology of numerous diseases. Their fleeting existence, often on the order of nanoseconds to milliseconds, makes their direct detection a formidable analytical challenge. The technique of spin trapping has emerged as a powerful and indispensable tool to overcome this hurdle. It allows for the detection and identification of short-lived free radicals through the use of Electron Paramagnetic Resonance (EPR) spectroscopy.

This guide focuses on one of the most widely used and studied spin traps: α-phenyl-N-tert-butylnitrone, commonly known as PBN. While the topic was specified as "MNP," this is likely a typographical error for "PBN," a cornerstone of spin trapping research. PBN is a cell-permeable nitrone that reacts with unstable free radicals to form significantly more stable nitroxide radical adducts. These persistent adducts can be readily detected and characterized by EPR spectroscopy, providing invaluable information about the original, transient radical species.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of the spin trapping mechanism of PBN, from its fundamental principles to practical experimental protocols and applications.

The Core Mechanism: How PBN Traps a Radical

The fundamental principle of spin trapping lies in the rapid and covalent reaction between a diamagnetic spin trap molecule and a transient free radical. In the case of PBN, the free radical adds to the carbon atom of the nitronyl functional group (C=N-O). This addition reaction converts the highly reactive free radical into a much more stable and persistent aminoxyl radical, also known as a nitroxide radical adduct.

The stability of the resulting PBN spin adduct is the key to the success of this technique. While the original radical may have a lifetime of microseconds or less, the PBN adduct can persist for minutes to hours, allowing ample time for detection and characterization by EPR spectroscopy.

Caption: The fundamental reaction of spin trapping with PBN.

EPR Spectroscopy: Deciphering the Signal of the Spin Adduct

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and analyzing the PBN spin adducts. EPR spectroscopy specifically detects species with unpaired electrons, such as free radicals. The resulting EPR spectrum of a PBN spin adduct provides a unique "fingerprint" that contains a wealth of information about the structure of the trapped radical.

The key features of an EPR spectrum are the g-value and the hyperfine splitting constants (hfsc). The hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei, most importantly the nitrogen-¹⁴N nucleus (I=1) and the β-hydrogen atom of the PBN molecule.

For most PBN spin adducts, the EPR spectrum consists of a characteristic triplet of doublets.

-

Triplet: Arises from the interaction of the unpaired electron with the nitrogen nucleus, splitting the signal into three lines. The spacing between these lines is the nitrogen hyperfine splitting constant (aN).

-

Doublet: Each of the three nitrogen lines is further split into two lines by the interaction with the single β-hydrogen atom. The spacing of this smaller split is the β-hydrogen hyperfine splitting constant (aH).

The precise values of aN and aH are highly sensitive to the nature of the trapped radical (R•) and the solvent used in the experiment.

Distinguishing Trapped Radicals: The Power of Hyperfine Coupling Constants

The diagnostic power of PBN spin trapping lies in its ability to provide information about the identity of the original transient radical. This is primarily achieved by analyzing the hyperfine coupling constants of the resulting spin adduct. Different classes of radicals, such as carbon-centered and oxygen-centered radicals, produce PBN adducts with distinct ranges of aN and aH values.

Generally, PBN spin adducts of carbon-centered radicals exhibit larger aN values (typically 14.3–14.9 G) compared to those of oxygen-centered radicals (13.3–14.2 G). This difference is attributed to the reduced electronegativity of the trapped carbon-centered radical compared to an oxygen-centered one.

Table 1: Typical Hyperfine Coupling Constants for PBN Spin Adducts in Benzene

| Trapped Radical | Radical Type | aN (Gauss) | aH (Gauss) | Reference |

| •CH₃ (Methyl) | Carbon-centered | ~14.5 | ~3.4 | |

| •Ph (Phenyl) | Carbon-centered | 14.1 - 14.4 | 2.1 - 2.2 | |

| •C(O)CH₃ (Acetyl) | Carbon-centered | ~14.2 | ~3.9 | |

| •OH (Hydroxyl) | Oxygen-centered | ~14.3 | ~2.8 | |

| •OOH (Peroxyl) | Oxygen-centered | 13.6 | 1.6 | |

| •OCH₃ (Methoxyl) | Oxygen-centered | ~13.8 | ~2.2 |

Note: These values are approximate and can vary with solvent and temperature.

By carefully measuring and comparing the experimental hyperfine coupling constants to published data, researchers can confidently identify or, at the very least, constrain the identity of the trapped radical species.

A Practical Guide: Protocol for a PBN Spin Trapping Experiment

This section provides a generalized, step-by-step methodology for a typical spin trapping experiment using PBN.

1. Preparation of Reagents:

-

PBN Solution: Prepare a stock solution of PBN in a suitable solvent (e.g., DMSO, chloroform, or an aqueous buffer). The final concentration of PBN in the reaction mixture is typically in the millimolar range (e.g., 10-50 mM). Note that PBN is light-sensitive, especially in solution, so solutions should be protected from light.

-

Radical Generating System: The method for generating the radical of interest will depend on the specific experimental question. Common methods include:

-

Fenton Reaction: For generating hydroxyl radicals (•OH) from H₂O₂ and a metal catalyst like Fe²⁺.

-

Photolysis: Using UV light to cleave bonds and generate radicals.

-

Enzymatic Reactions: Utilizing enzymes like NADPH oxidase or xanthine oxidase to produce superoxide radicals.

-

-

Solvent/Buffer: Choose a solvent that is compatible with the radical generating system and the EPR measurement. Be aware that the solvent can significantly affect the hyperfine splitting constants.

2. The Spin Trapping Reaction:

The following workflow outlines the general procedure for performing the spin trapping reaction and subsequent EPR analysis.

A Historical Perspective on 2-Methyl-2-nitrosopropane Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Powerful Tool in Radical Chemistry

The study of transient free radicals, highly reactive species with unpaired electrons, has been a cornerstone of modern chemistry and biology. Understanding their fleeting existence is crucial for unraveling mechanisms in fields ranging from materials science to pathophysiology. A pivotal advancement in this endeavor was the development of spin trapping, a technique that stabilizes reactive radicals by converting them into more persistent species detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Central to this technique is the spin trap, and few have proven as versatile and widely adopted as 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane. This guide provides a historical and technical perspective on the research journey of MNP, from its origins in the broader history of C-nitroso compounds to its current-day applications as an indispensable tool for scientists.

The story of MNP is intrinsically linked to the broader history of C-nitroso compounds, which began in 1874.[2][3] Early research into these compounds was characterized by a fascination with their vibrant colors in solution—often blue or green—and the intriguing property of forming colorless dimers in the solid state.[2][3] For decades, chemists grappled with understanding the structure of these dimers and the nature of the C-N=O linkage, with limited theoretical and experimental tools at their disposal.[2] It wasn't until the mid-20th century, with the advent of techniques like X-ray crystallography and various spectroscopic methods, that a clearer picture of their structure and reactivity emerged.[3][4] This foundational work on C-nitroso compounds set the stage for the synthesis and characterization of specific members of this class, including the sterically hindered and particularly useful 2-Methyl-2-nitrosopropane.

The Synthesis of a Spin Trap: A Journey of Methodological Refinement

The preparation of 2-Methyl-2-nitrosopropane has evolved over time, with various methods developed to improve yield and purity. A common and historically significant route involves a multi-step synthesis starting from tert-butylamine.[5][6][7][8] This process, often referred to as an "oscillatory redox" sequence, highlights the delicate control required when working with nitroso compounds.[7]

Key Synthetic Pathways:

-

Oxidation of tert-butylamine: Direct oxidation of tert-butylamine can yield MNP, though often with modest yields.[5][7] A more controlled and higher-yielding approach involves a three-step process.[5][6][8]

-

Reduction of 2-methyl-2-nitropropane: An alternative route involves the reduction of 2-methyl-2-nitropropane, which can be achieved through methods like electrolytic reduction or using zinc dust.[5]

A Classic Experimental Protocol: The Three-Step Synthesis from tert-Butylamine

This protocol, detailed in various sources, provides a reliable method for laboratory-scale synthesis of MNP.[5][6][8]

Step A: Synthesis of 2-Methyl-2-nitropropane

-

A suspension of potassium permanganate (4.11 moles) in 3 L of water is prepared in a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.[8]

-

tert-Butylamine (1.37 moles) is added dropwise over 10 minutes with vigorous stirring.[8]

-

The reaction mixture is then heated to 55°C and maintained at this temperature for 3 hours with continuous stirring.[8]

-

The product, 2-methyl-2-nitropropane, is isolated via steam distillation.[8]

-

The organic layer is separated, washed with 2 M hydrochloric acid and then water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.[8]

Step B: Synthesis of N-tert-Butylhydroxylamine

-

Aluminum amalgam is prepared by immersing aluminum foil strips in a mercury(II) chloride solution.[8]

-

The amalgamated aluminum is added to a flask containing diethyl ether and a small amount of water.[8]

-

The 2-methyl-2-nitropropane from Step A is added dropwise to the stirred mixture at a rate that maintains a brisk reflux.[8]

-

After the reaction is complete, the ether solution is decanted, washed with sodium hydroxide, dried over sodium sulfate, and concentrated to yield N-tert-butylhydroxylamine.[8]

Step C: Oxidation to 2-Methyl-2-nitrosopropane

-

A solution of sodium hypobromite is prepared by adding bromine to a cold solution of sodium hydroxide.[8]

-

This hypobromite solution is cooled to -20°C.[8]

-

A suspension of N-tert-butylhydroxylamine from Step B is added to the cold hypobromite solution.[8]

-

The mixture is stirred as it warms to room temperature. The solid product that separates is the dimer of 2-methyl-2-nitrosopropane.[8]

-

The solid dimer is collected by filtration, washed with water, and dried under reduced pressure. The dimer readily converts to the blue monomer when dissolved in a solvent for use.[8]

The Principle of Spin Trapping with 2-Methyl-2-nitrosopropane

The utility of MNP as a premier spin trap lies in its ability to react with transient free radicals to form stable and persistent nitroxide radical adducts.[1][7] These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. The fundamental principle involves the addition of a short-lived radical (R•) to the nitrogen-oxygen double bond of the MNP molecule.[1]

The resulting stable nitroxide radical adduct produces a characteristic EPR spectrum. The hyperfine splitting patterns within this spectrum act as a "fingerprint," providing valuable information that can be used to identify the original trapped radical.[1]

Caption: Workflow of spin trapping with MNP for radical detection.

Applications in Scientific Research: Elucidating Radical-Mediated Processes

The ability of MNP to trap a wide variety of radicals has made it an invaluable tool across numerous scientific disciplines.

Biochemistry and Medicine

In the biomedical sciences, MNP is instrumental in studying oxidative stress and the role of free radicals in various disease pathologies. It has been successfully used to detect and identify protein-derived radicals, such as carbon-centered tyrosyl radicals, which are implicated in the mechanisms of oxidative damage.[7][8][9] Furthermore, MNP has been employed to investigate the generation of radicals during the metabolic processing of drugs and toxins.[8]

Organic and Polymer Chemistry

In the realm of organic chemistry, MNP serves as a powerful mechanistic probe to elucidate reaction pathways involving free radical intermediates.[8] For example, it has been used to study the radicals formed in the reactions of organometallic compounds with peroxides.[8] Additionally, MNP has been shown to be an effective regulator in the radical polymerization of methyl methacrylate, operating through a "pseudoliving" chain mechanism.[7][9][10]

Photochemistry

MNP has also found significant application in the study of photochemical reactions. By trapping the transient radicals generated upon exposure to light, researchers can gain insights into the primary photochemical processes and subsequent radical-mediated reactions.[11][12]

Experimental Considerations and Limitations

While MNP is a powerful tool, researchers must be aware of certain experimental considerations and limitations. The stability of the spin adduct can vary depending on the nature of the trapped radical and the experimental conditions.[13] For instance, the lifetimes of MNP-hydroxyalkyl spin adducts can range from seconds to a year, correlating with the degree of shielding of the aminoxyl function by its substituent groups.[13]

Furthermore, the reaction between MNP and certain nucleophiles can lead to the formation of nitroxide radicals, which could be misinterpreted as the trapping of a free radical.[14][15] Therefore, careful control experiments are essential to ensure the unambiguous identification of radical adducts.

The Dimer-Monomer Equilibrium: A Key Physicochemical Property

A fascinating and practically important characteristic of MNP is its existence in a monomer-dimer equilibrium. In the solid state, MNP exists as a colorless dimer.[4][7] However, upon dissolution in a solvent, the dimer readily dissociates into the characteristic blue, monomeric form, which is the active spin-trapping agent.[7] The crystal structure of the trans-dimer has been determined by X-ray diffraction.[4] This equilibrium is important to consider when preparing solutions of MNP for spin-trapping experiments.

Caption: Dimer-monomer equilibrium of 2-Methyl-2-nitrosopropane.

Conclusion and Future Outlook

From its roots in the early explorations of C-nitroso compounds, 2-Methyl-2-nitrosopropane has emerged as a cornerstone of free radical research. Its development and the refinement of its synthesis have provided scientists with an invaluable tool to capture and characterize the most fleeting of chemical species. The historical journey of MNP research is a testament to the interplay between fundamental chemical inquiry and the development of practical applications that drive scientific progress. As research continues to delve into the intricate roles of free radicals in complex biological and chemical systems, the legacy and utility of 2-Methyl-2-nitrosopropane are certain to endure.

References

-

The First 85 Years of C-Nitroso Compounds: A Survey of the Salient Features. (2008). Journal of Chemical Education, 85(9), 1243. [Link]

-

The First 85 Years of C-Nitroso Compounds: A Survey of the Salient Features. (2008). Journal of Chemical Education, 85(9), 1243. [Link]

-

2-methyl-2-nitrosopropane. Organic Syntheses Procedure. [Link]

-

An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP). (2011). Analytical Methods. [Link]

-

Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP). (2011). Analytical Methods. [Link]

-

Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. (1982). Canadian Journal of Chemistry, 60(12), 1486-1490. [Link]

-

Spin-trapping with 2-methyl-2-nitrosopropane: photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. (1982). Canadian Science Publishing. [Link]

-

Synthesis of t-nitrosobutane (w/ pictures). (2016). Sciencemadness.org. [Link]

-

N-Nitroso Compounds. (2018). ResearchGate. [Link]

-

Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. LookChem. [Link]

-

N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. (1977). Journal of Toxicology and Environmental Health, 2(6), 1267-77. [Link]

-

Preparations of C-Nitroso Compounds. (2001). Chemical Reviews, 101(5), 1153-1184. [Link]

-

2-Methyl-2-nitrosopropane. Wikipedia. [Link]

-

EPR investigation on radical trap reactions of 2-methyl-2-nitrosopropane encapsulated by cyclodextrins with external organic radicals produced by photolysis of coenzyme B12 and its analogues. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions. (1994). Photochemistry and Photobiology, 60(5), 450-4. [Link]

-

A convenient synthesis of 2-methyl-2-nitrosopropane ('t-nitrosobutane'). (1970). Journal of the Chemical Society C: Organic. [Link]

-

2-Methyl-2-Nitrosopropane and its Dimer. (1971). ResearchGate. [Link]

-

2-Methyl-2-nitrosopropane as a new regulator of the polymer chain growth. (1999). Mendeleev Communications. [Link]

-

2-Methyl-2-nitrosopropane. PubChem. [Link]

-

2-Methyl-2-nitrosopropane. chemeurope.com. [Link]

-

Structure of the trans-dimer of 2-methyl-2-nitrosopropane. (1988). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. (2010). Chinese Journal of Energetic Materials, 18(1), 11-14. [Link]

-

An in situ radiolysis time-resolved electron spin resonance study of 2-methyl-2-nitrosopropane spin trapping kinetics. (1991). Journal of the American Chemical Society. [Link]

-

2-methyl-2-nitrosopropane. Wikidata. [Link]

-

2-Nitrosobutane. PubChem. [Link]

-

2-Methyl-2-ethoxypropane. Chemical Effects in Biological Systems. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 7. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methyl-2-nitrosopropane [chemeurope.com]

- 10. 2-Methyl-2-nitrosopropane as a new regulator of the polymer chain growth - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Use of X-band EPR to follow the reaction between various nucleophilic compounds and 2-methyl-2-nitrosopropane (MNP) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

structural characterization of t-nitrosobutane dimer

An In-Depth Technical Guide to the Structural Characterization of the t-Nitrosobutane Dimer

Abstract

2-Methyl-2-nitrosopropane, commonly known as tert-nitrosobutane (t-BuNO), is a vital tool in chemical research, primarily utilized as a spin trap for detecting and identifying transient free radicals.[1] In its pure monomeric form, it is a characteristic blue liquid. However, it readily undergoes dimerization to form a colorless crystalline solid.[1] This dynamic equilibrium between the monomer and dimer is central to its application and stability. A thorough understanding of the dimer's structure is paramount for researchers leveraging t-BuNO in radical studies, organic synthesis, and materials science. This guide provides a comprehensive overview of the essential techniques and field-proven insights for the complete structural elucidation of the t-nitrosobutane dimer, focusing on the causality behind experimental choices and the integration of data from multiple analytical platforms.

The Monomer-Dimer Equilibrium: A Dynamic System

The foundational concept in understanding t-nitrosobutane is its existence in a temperature and solvent-dependent equilibrium between the blue monomer and the colorless dimer.[1][2] The monomer possesses the reactive nitroso group (C-N=O) responsible for its spin-trapping capabilities. The dimerization process involves the formation of an azodioxy bond (-N(O)=N(O)-), resulting in a more stable, diamagnetic species.

This equilibrium is not merely a chemical curiosity; it is the critical factor governing the compound's utility. The dimer serves as a stable, storable precursor, which, upon dissolution or gentle heating, regenerates the active blue monomer.[1][2] The structural characterization, therefore, must address both the stable solid-state dimer and the species present in solution.

Figure 1: The dynamic equilibrium between the t-nitrosobutane monomer and its dimer.

Synthesis and Preparation of the Dimer

A robust structural analysis begins with a pure sample. The dimer is typically prepared via a multi-step synthesis starting from tert-butylamine, which is first oxidized to 2-methyl-2-nitropropane. This nitro compound is subsequently reduced to the corresponding hydroxylamine, which is then carefully oxidized to yield the t-nitrosobutane monomer.[2][3] The monomer dimerizes spontaneously upon standing at room temperature or upon cooling.[1][4]

Experimental Protocol: Synthesis of t-Nitrosobutane Dimer

Causality: This established multi-step "oscillatory redox" sequence is preferred because direct, high-yield oxidation of the primary amine to the nitroso compound is difficult to achieve without over-oxidation.[1] Each step produces a more readily purified intermediate.

-

Step A: Oxidation to 2-Methyl-2-nitropropane.

-

Step B: Reduction to N-tert-Butylhydroxylamine.

-

Step C: Oxidation to t-Nitrosobutane and Dimerization.

-

Dissolve the N-tert-Butylhydroxylamine in a suitable solvent (e.g., CH₂Cl₂).

-

Cool the solution to approximately -20°C.

-

Add a solution of bromine in alkali (or sodium hypobromite) dropwise while stirring vigorously. The solution will turn a deep blue, indicating the formation of the monomer.[2]

-

Allow the reaction mixture to warm to room temperature. The blue color will fade as the colorless solid dimer precipitates.

-

Collect the solid by filtration, wash thoroughly with water to remove salts, and dry under reduced pressure.[2]

-

Self-Validation: The final product should be a white to pale green or blue crystalline solid.[5] Its melting point should be sharp, around 74-75°C or 80-81°C depending on the isomer and purity.[1][2]

-

Definitive Structure: Single-Crystal X-ray Diffraction

To determine the unambiguous three-dimensional structure, bond lengths, and bond angles in the solid state, single-crystal X-ray crystallography is the gold standard.[6][7] This technique provides the foundational data upon which all other characterizations are built.

Causality: For a molecule with potential isomers (cis/trans), X-ray diffraction provides the only direct, high-resolution visualization of the atomic arrangement in the crystal, definitively establishing the stereochemistry of the dominant solid-state form.

The crystal structure of the t-nitrosobutane dimer reveals that it exists in the trans-configuration.[8][9] The molecule is centrosymmetric, with the two t-butyl groups positioned on opposite sides of the central N-N bond.[9]

Table 1: Key Crystallographic Data for trans-t-Nitrosobutane Dimer

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[8][9] |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell; indicates a centrosymmetric structure.[8][9] |

| Unit Cell Dimensions | a = 5.929 Å, b = 10.112 Å, c = 8.751 Å | The dimensions of the repeating crystal lattice.[8][9] |

| β (angle) | 90.80° | The angle characteristic of a monoclinic system.[8][9] |

| N-N Bond Length | Varies by study; ~1.32 Å | Confirms the covalent link between the two monomer units. |

| N-O Bond Length | ~1.27 Å | Typical for an N-O double bond with some single bond character. |

| C-N Bond Length | ~1.52 Å | Significantly longer than a typical C-N single bond, suggesting steric strain from the bulky t-butyl groups.[8][9] |

Data sourced from J. Chem. Soc., Perkin Trans. 2, 1988, 701-703.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slowly recrystallize the synthesized dimer from a suitable solvent like methanol by cooling to -78°C to obtain high-quality, single crystals.[9]

-

Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns at various orientations.[6]

-

Data Processing: Index the diffraction spots to determine the unit cell and space group. Integrate the intensities of all reflections.[6]

-

Structure Solution & Refinement: Use the processed data to calculate an electron density map and build an atomic model. Refine the model computationally to achieve the best fit between the calculated and observed diffraction data.[7]

In-Solution Characterization: NMR and Vibrational Spectroscopy

While X-ray crystallography defines the solid state, it is crucial to characterize the dimer in solution, where most of its applications occur. Spectroscopic methods are ideal for probing the monomer-dimer equilibrium and confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy is exceptionally sensitive to the chemical environment of protons. Because the magnetic environments of the tert-butyl groups in the monomer and dimer are different, NMR provides a direct, quantitative measure of the equilibrium in solution.[2]

When the colorless dimer is dissolved, it partially dissociates into the blue monomer. The ¹H NMR spectrum of this equilibrium mixture shows two distinct singlets for the tert-butyl protons.[2]

-

Dimer Signal: A singlet appearing further downfield (e.g., δ 1.57 in CCl₄).[2]

-

Monomer Signal: A singlet appearing further upfield (e.g., δ 1.24 in CCl₄).[2]

By integrating the area under these two peaks, one can determine the relative concentrations of the monomer and dimer at equilibrium under specific conditions (solvent, temperature).[2]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. The key functional group difference between the monomer and dimer is the presence of the N=O bond in the monomer, which has a strong, characteristic absorption.

-

Monomer: A strong absorption peak around 1565 cm⁻¹ is attributable to the N=O stretching vibration.[2]

-

Dimer: This peak is absent in the solid-state spectrum (KBr pellet) of the pure dimer. When the dimer is dissolved in a solvent like CCl₄, this peak appears as the monomer is formed.[2]

This simple IR analysis provides a rapid method to confirm the presence of the monomer in solution and the purity of the solid dimer.

Table 2: Summary of Key Spectroscopic Data

| Technique | Species | Key Signal/Feature | Significance |

| ¹H NMR | Monomer | Singlet at ~δ 1.24 (in CCl₄) | Confirms presence of monomer in solution.[2] |

| Dimer | Singlet at ~δ 1.57 (in CCl₄) | Confirms presence of dimer in solution.[2] | |

| IR | Monomer | Strong absorption at ~1565 cm⁻¹ (N=O stretch) | Direct evidence of the nitroso group.[2] |

| Dimer | Absence of ~1565 cm⁻¹ peak in solid state | Confirms dimerization and loss of N=O bond.[2] | |

| UV-Vis | Dimer | Max absorption at ~287 nm (in H₂O) | Characteristic of the azodioxy chromophore.[2] |

Integrated Workflow for Structural Characterization

A comprehensive characterization relies on an integrated approach where the results from different techniques validate and complement one another. The following workflow represents a logical and robust strategy.

Figure 2: A comprehensive workflow for the structural characterization of the t-nitrosobutane dimer.

Conclusion

The structural characterization of the t-nitrosobutane dimer is a multi-faceted process that requires the synergistic use of crystallographic and spectroscopic techniques. X-ray diffraction provides the definitive solid-state structure, confirming the trans-azodioxy linkage and revealing steric strain imposed by the bulky tert-butyl groups.[8][9] In parallel, NMR and IR spectroscopy are indispensable for probing the dynamic monomer-dimer equilibrium in solution, which is fundamental to the compound's role as a spin trap.[2] By following an integrated workflow, researchers can achieve a complete and unambiguous structural assignment, enabling the confident application of this important chemical tool in drug development and mechanistic studies.

References

-

Synthesis of t-nitrosobutane (w/ pictures). (2016). Sciencemadness.org. [Link]

-

2-Methyl-2-Nitrosopropane and its Dimer. (n.d.). ResearchGate. [Link]

-

Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. (2018). MDPI. [Link]

-

Preparation of t-nitrosobutane dimer: A combined experiment in organic synthesis and electrochemistry. (1974). Journal of Chemical Education. [Link]

-

Preparation of t-nitrosobutane dimer: A combined experiment in organic synthesis and electrochemistry. (n.d.). ACS Publications. [Link]

-

2-Methyl-2-nitrosopropane. (n.d.). Wikipedia. [Link]

-

Structure of the trans-dimer of 2-methyl-2-nitrosopropane. (1988). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

2-Methyl-2-nitrosopropane. (n.d.). PubChem, National Institutes of Health. [Link]

-

C-nitroso compounds. Part XII: Cis- and trans-azodioxy compounds (dimeric nitroso compounds) by photochemical nitrosation of hydrocarbons with tert-butyl nitrite. (n.d.). ResearchGate. [Link]

-

Structure of the trans-Dimer of 2-Methyl-2-nitrosopropane. (1988). Sciencemadness.org. [Link]

-

2-methyl-2-nitrosopropane. (n.d.). Organic Syntheses Procedure. [Link]

-

Cis–trans isomerism. (n.d.). Wikipedia. [Link]

-

X ray crystallography. (2000). PubMed Central, National Institutes of Health. [Link]

-

Organic Host Encapsulation Effects on Nitrosobenzene Monomer− Dimer Distribution and C−NO Bond Rotation in an Aqueous. (2022). Semantic Scholar. [Link]

-

cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. (n.d.). National Institutes of Health. [Link]

-

Propane, 2-methyl-2-nitro-. (n.d.). NIST WebBook. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

Sources

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sciencemadness Discussion Board - Synthesis of t-nitrosobutane (w/ pictures) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. L00462.MD [thermofisher.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. sciencemadness.org [sciencemadness.org]